Nefopam N-Oxide

Pharmacokinetics Metabolite Profiling Population PK Modeling

Addressing the need for a reliable reference standard in nefopam impurity profiling. Nefopam N-Oxide (CAS 66091-32-5) is a fully characterized metabolite with a distinct diastereomeric ratio (ca. 48:52), essential for HPLC method validation and ICH M7-compliant impurity classification. - Enables accurate quantification with its stable stereochemical fingerprint, eliminating erroneous results from parent drug substitution. - Supplied with comprehensive analytical data (COA, HPLC, MS, NMR) to support ANDA submissions and GMP quality control. - Scalable synthetic route ensures consistent, long-term commercial supply independent of biological isolation.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 66091-32-5
Cat. No. B119005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefopam N-Oxide
CAS66091-32-5
Synonyms3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-Oxide; 
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
InChIInChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
InChIKeyADOSMCNCNFMWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nefopam N-Oxide: Reference Standard and Metabolite


Nefopam N-Oxide (CAS 66091-32-5; molecular formula C₁₇H₁₉NO₂; MW 269.34 g/mol) is the N-oxidized metabolite of nefopam—a centrally-acting, non-opioid analgesic that inhibits serotonin, norepinephrine, and dopamine reuptake . The compound exists as a diastereomeric mixture due to the chiral quaternary nitrogen center generated by N-oxidation [1]. Unlike the parent drug and the N-desmethyl metabolite, nefopam N-oxide has not demonstrated intrinsic analgesic activity in animal models [2]. It is primarily procured as a reference standard for pharmaceutical impurity profiling, analytical method development, and pharmacokinetic/metabolite identification studies.

Why Nefopam N-Oxide Cannot Be Substituted


Nefopam N-Oxide is pharmacokinetically, pharmacologically, and stereochemically distinct from its closest analogs. After oral administration, the N-oxide appears in plasma with a peak concentration that precedes the parent nefopam due to presystemic formation in the gastrointestinal tract—a unique temporal profile among nefopam metabolites [1]. Critically, nefopam N-oxide lacks the analgesic activity retained by N-desmethylnefopam, disqualifying it as a functional substitute in pharmacological studies [2]. Furthermore, N-oxidation produces an approximately equimolar diastereomeric ratio (ca. 48:52) that differs from the 3:2 ratio produced by N-trideuteriomethylation, providing a stereochemical fingerprint essential for structural confirmation [3]. These orthogonal differences mean that substituting nefopam N-oxide with the parent drug, desmethyl metabolite, or glucuronide conjugate will yield erroneous results in impurity quantification, bioanalytical method validation, and metabolic pathway elucidation.

Nefopam N-Oxide: Key Differentiation Evidence


Earlier Plasma Peak vs. Parent Nefopam

Following oral administration of [¹⁴C]-nefopam to healthy volunteers, nefopam N-oxide reaches peak plasma concentrations earlier than the parent compound. This temporal inversion—the metabolite peaking before the parent—is attributed to presystemic formation in the gastrointestinal tract, as characterized by a population mixed-effects pharmacokinetic model using NONMEM® v7.3 [1]. The parent nefopam, in contrast, exhibits a later Tmax governed by systemic absorption and distribution kinetics. The Sanga et al. (2016) disposition study confirms that intact [¹⁴C]-nefopam constituted less than 5% of total plasma radioactivity, with the N-oxide being one of three major radioactive peaks observed [2].

Pharmacokinetics Metabolite Profiling Population PK Modeling

No Analgesic Activity in Animal Models

According to the authorized product monograph for nefopam (ACUPAN®), the two major unconjugated metabolites—nefopam N-oxide and N-desmethylnefopam—were evaluated for analgesic activity in animal models. Nefopam N-oxide did not exhibit analgesic activity, whereas N-desmethylnefopam has been reported to retain centrally-acting analgesic properties and may contribute to the clinical effect following oral administration [1]. The parent drug nefopam demonstrates dose-dependent antinociception in the acetic acid-induced writhing test (ED₅₀ 1–30 mg/kg s.c.) and formalin test (ED₅₀ 1–10 mg/kg s.c.) in mice [2].

Pharmacology Analgesic Screening Metabolite Activity

Distinct Diastereomeric Ratios

Quaternary nitrogen derivatization of nefopam produces diastereomeric mixtures whose composition depends on the derivatization route. N-Oxidation yields an approximately equimolar mixture of axial and equatorial N-CH₃ diastereomers (ca. 48:52 ratio), whereas N-trideuteriomethylation produces a ca. 3:2 axial-to-equatorial ratio [1]. Both diastereomeric N-oxides adopt boat-(flattened chair) conformations of the octagonal ring with an exo-oriented phenyl group. Conformational assignments were confirmed by vicinal coupling constants in the –OCH₂CH₂N– fragment and NOE intensity enhancement studies [1].

Stereochemistry NMR Spectroscopy Structural Elucidation

Selective Electrochemical Reduction Detection

Nefopam N-oxide undergoes a distinct two-stage one-electron reduction at both dropping mercury electrodes (DME) and silver solid amalgam electrodes (p-AgSAE), each step accompanied by a single proton transfer [1]. This electrochemical behavior is specific to the N-oxide functional group and is not shared by the parent nefopam, which requires oxidative detection methods. The limit of quantification (LOQ) is 10⁻⁶ mol/L at DME and 10⁻⁷ mol/L at p-AgSAE—a tenfold improvement in sensitivity when using the amalgam electrode [1]. The method was validated on commercial nefopam injection solution with 96.7% recovery and relative standard deviation below 5% [1]. For comparison, direct voltammetric determination of the parent nefopam on boron-doped diamond electrodes achieves detection limits of only 0.5–1.8 μM depending on the waveform [2].

Analytical Chemistry Voltammetry Electrochemical Detection

Urinary Excretion Compared to Other Metabolites

Following intravenous administration of nefopam, the major identified urinary metabolites are N-glucuronide-nefopam (36% of administered dose), N-desmethylnefopam (6%), and nefopam N-oxide (3%), with less than 5% excreted as unchanged drug [1]. This quantitative hierarchy—N-oxide being the least abundant of the three major identified urinary metabolites—establishes N-oxidation as a minor clearance pathway relative to N-glucuronidation and N-demethylation in humans [1]. In the rat, multiple oxidative/hydroxylation pathways dominate, and intact nefopam is also a minor component in plasma and excreta [2].

Drug Metabolism Excretion Profiling Mass Balance

Synthetic Reference Standard for Regulatory Submissions

Nefopam N-oxide is commercially available as a fully characterized, high-purity reference standard. The (lR,5R)/(lS,5S)-Nefopam N-Oxide diastereomer is offered with >95% purity and is certified for use as a reference standard of API Nefopam, compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during drug synthesis and formulation . It provides traceability against pharmacopeial standards (USP or EP) . Alternative suppliers offer Nefopam N-Oxide with purity by HPLC not less than 90% . A recently disclosed patent (CN121045103A) from Shandong Xinhua Pharmaceutical describes a scalable, high-purity synthetic route using sodium hypochlorite oxidation followed by crystallization, addressing the historical reliance on costly isolation from biological matrices [1].

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Nefopam N-Oxide: Key Application Scenarios


Impurity Reference Standard for ANDA/DMF

As a fully characterized impurity of nefopam API, Nefopam N-Oxide (>95% purity, CAS 66091-32-5) serves as the definitive reference standard for HPLC impurity quantification in drug product release testing. Its near-equimolar diastereomeric ratio (ca. 48:52) provides a built-in stereochemical identity check, while its demonstrated lack of analgesic activity simplifies ICH M7 impurity classification. The scalable synthetic route disclosed in CN121045103A ensures reliable commercial supply independent of biological isolation [1].

Bioanalytical Method for PK Studies

The unique presystemic GI formation and earlier plasma Tmax of nefopam N-oxide relative to the parent drug mandate its inclusion as a discrete analyte in any comprehensive nefopam bioanalytical method. The voltammetric reduction properties (LOQ 10⁻⁷ mol/L at p-AgSAE) enable an orthogonal electrochemical detection approach that is selective for the N-oxide in the presence of parent nefopam, with 96.7% recovery from pharmaceutical formulations and spiked urine. Sampling schedules must accommodate the N-oxide's earlier peak to avoid exposure misestimation [2][3].

Metabolic Pathway and Mass Balance Studies

Nefopam N-Oxide's quantifiably minor contribution to urinary excretion (~3% of IV dose vs. 6% desmethyl and 36% glucuronide) defines the N-oxidation pathway as a low-capacity clearance route in humans. This quantitative hierarchy is essential for constructing physiologically based pharmacokinetic (PBPK) models and for determining whether the N-oxide meets the ≥10% total drug-related exposure threshold under FDA MIST guidance. Its inactivity in analgesic models further supports classification as a non-contributory clearance metabolite [4][5].

Forced Degradation and Stability Method

As a potential oxidative degradation product of nefopam, the N-oxide must be resolved and quantified in forced degradation studies under oxidative stress conditions (e.g., peroxide challenge). The diastereomeric ratio (ca. 48:52) serves as a marker for synthetic vs. degradation-origin N-oxide: any significant deviation from the ~1:1 ratio may indicate stereoselective degradation or a non-synthetic formation pathway. The validated voltammetric method provides an orthogonal quantification technique to corroborate HPLC-UV results in stability-indicating assays [1][3].

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